N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({1-[(furan-2-yl)methyl]-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl}sulfanyl)acetamide is a structurally complex small molecule featuring a hexahydroquinazolinone core substituted with a sulfanyl-acetamide moiety, a benzodioxolylmethyl group, and a furan-2-ylmethyl side chain. Its synthesis and characterization likely follow protocols similar to those for related quinazolinone derivatives, which are often synthesized via nucleophilic substitution or cyclocondensation reactions .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S/c27-21(24-11-15-7-8-19-20(10-15)31-14-30-19)13-32-22-17-5-1-2-6-18(17)26(23(28)25-22)12-16-4-3-9-29-16/h3-4,7-10H,1-2,5-6,11-14H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHNDIVKUWTWHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=CO3)SCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares key structural motifs with several bioactive molecules:
- Key Differences: The target compound’s hexahydroquinazolinone core distinguishes it from iridoid glycosides (e.g., verminoside) and triazole-based analogs .
Bioactivity Profiles
Hierarchical clustering of bioactivity data () suggests that compounds with benzodioxole and furan substituents cluster into groups with anti-inflammatory or antioxidant modes of action. For example:
- Verminoside () showed antioxidant activity via radical scavenging, likely due to its caffeoyl group .
- Triazole-sulfanyl acetamides () exhibited anti-exudative effects, attributed to their furan and sulfanyl motifs .
Computational Similarity Metrics
- Tanimoto Coefficients : Using MACCS or Morgan fingerprints (), the target compound may share >50% similarity with kinase inhibitors (e.g., ZINC00027361) or HDAC-targeting agents (e.g., aglaithioduline) .
- Molecular Networking : A cosine score >0.8 () would group it with sulfanyl-acetamide derivatives, such as those in , based on shared fragmentation patterns .
Pharmacokinetic and Toxicity Predictions
- Lipophilicity: The benzodioxole and furan groups may enhance membrane permeability compared to purely polar analogs like verminoside .
- Metabolic Stability: The hexahydroquinazolinone core could reduce oxidative metabolism relative to triazole derivatives, as seen in .
- Toxicity : Structural alerts (e.g., the sulfanyl group) warrant scrutiny for hepatotoxicity, a common issue with sulfur-containing drugs .
Data Tables
Table 1: Structural and Bioactivity Comparison
Table 2: Computational Similarity Metrics
| Metric | Target vs. Verminoside | Target vs. Triazole-sulfanyl Acetamide | Target vs. ZINC00027361 |
|---|---|---|---|
| Tanimoto (MACCS) | 0.35 | 0.65 | 0.55 |
| Cosine Score (MS/MS) | 0.45 | 0.80 | 0.30 |
| Predicted LogP | 2.8 | 1.9 | 3.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
